molecular formula C9H7N3O B3323762 4-[1,3,4]Triazol-1-yl-benzaldehyde CAS No. 170023-30-0

4-[1,3,4]Triazol-1-yl-benzaldehyde

Numéro de catalogue B3323762
Numéro CAS: 170023-30-0
Poids moléculaire: 173.17 g/mol
Clé InChI: VYHSHTIUVDTDBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[1,3,4]Triazol-1-yl-benzaldehyde is a chemical compound that has been studied for its potential applications in various fields . It is also known as 4-(1,3,4-Triazol-1-yl)benzaldehyde .


Synthesis Analysis

The synthesis of 4-[1,3,4]Triazol-1-yl-benzaldehyde and similar compounds has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 4-[1,3,4]Triazol-1-yl-benzaldehyde has been analyzed using techniques such as NMR and MS analysis . Further structural analysis can be performed using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 4-[1,3,4]Triazol-1-yl-benzaldehyde have been studied. For example, it has been found that substitution at the para position with a methyl and chloro group on the N-methyl aniline ring leads to improved antibacterial potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[1,3,4]Triazol-1-yl-benzaldehyde have been analyzed in several studies. For example, one study reported a melting point of 131–133 °C .

Applications De Recherche Scientifique

Anticancer Applications

4-[1,3,4]Triazol-1-yl-benzaldehyde has shown promising results in the field of cancer research. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures were established by NMR and MS analysis . In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Antimicrobial Applications

The 1,4-disubstituted 1,2,3-triazoles are surrogate for the peptide bond and show chemical as well as biological stability . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme . This makes 4-[1,3,4]Triazol-1-yl-benzaldehyde a potential candidate for antimicrobial applications.

Drug Development

The 1,2,4-triazole ring, a key component of 4-[1,3,4]Triazol-1-yl-benzaldehyde, is one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Nanotube Production

The 1,2,3-triazole ring has found widespread application in various areas, including nanotube production . The ability of the triazole ring to form stable structures makes it a suitable candidate for the production of nanotubes .

Cyclic Peptide Synthesis

The 1,2,3-triazole ring has also been used in cyclic peptide synthesis . The stability and reactivity of the triazole ring make it a useful tool in the synthesis of cyclic peptides .

Creation of Liquid Crystals

The 1,2,3-triazole ring has been used in the creation of liquid crystals . The unique properties of the triazole ring make it a suitable candidate for the development of new liquid crystal materials .

Safety and Hazards

The safety of 4-[1,3,4]Triazol-1-yl-benzaldehyde and similar compounds has been evaluated in several studies. For instance, some of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Orientations Futures

Future research on 4-[1,3,4]Triazol-1-yl-benzaldehyde could focus on further exploring its potential applications in various fields, such as anticancer therapy . Additionally, more studies are needed to fully understand its mechanism of action and to optimize its synthesis process .

Mécanisme D'action

Target of Action

The primary targets of 4-[1,3,4]Triazol-1-yl-benzaldehyde are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research to study the effects of potential anticancer agents. The compound exhibits potent inhibitory activities against these cell lines .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It achieves this by inducing apoptosis, a process that leads to programmed cell death . This interaction results in changes in the cancer cells, leading to their death and thus, the reduction in the size of the tumor .

Biochemical Pathways

It is known that the compound’s mode of action involves the induction of apoptosis . Apoptosis is a complex biochemical pathway that involves a series of events including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.

Pharmacokinetics

The compound’s ability to inhibit the proliferation of cancer cells suggests that it may have good bioavailability

Result of Action

The result of the action of 4-[1,3,4]Triazol-1-yl-benzaldehyde is the inhibition of cancer cell proliferation. The compound induces apoptosis in cancer cells, leading to their death . This results in a decrease in the size of the tumor. Some of the hybrids of this compound have shown very weak cytotoxic effects towards normal cells (RPE-1) compared with doxorubicin .

Propriétés

IUPAC Name

4-(1,2,4-triazol-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-5-8-1-3-9(4-2-8)12-6-10-11-7-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHSHTIUVDTDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1,3,4]Triazol-1-yl-benzaldehyde

Synthesis routes and methods

Procedure details

To a solution of 6.44 ml (60 mmol) of p-fluorobenzaldehyde in 40 ml of pyridine, 4.14 g (60 mmol) of 1,2,4-triazole, 0.286 g (2 mmol) of copper(I)oxide and 9.12 g (66 mmol) of potasium carbonate are succesively added at r.t. After stirring for 18 h at 125° C., the reaction mixture is concentrated under reduced pressure. The residue is diluted with CHCl3 and filtered through celite. The filtrate is concetrated and purified by flash column chromatography on silica gel (eluent: n-Hexane:AcOEt=4:1˜AcOEt only˜AcOEt: MeOH=20:1) to give 4-[1,2,4] triazol-1-yl-benzaldehyde as major product and 4-[1,3,4] triazol-1-yl-benzaldehyde as minor product. 1H-NMR (400 MHz, CDCl3): 7.61 (d, 2H, J=8.56 Hz), 8.09 (d, 2H, J=8.56 Hz), 8.59 (s, 1H), 10.10 (s, 1H) (minor product); 7.91 (d, 2H, J=7.07 Hz), 8.05 (d, 2H, J=7.07 Hz), 8.16 (s, 1H), 8.69 (s, 1H), 10.07 (s, 1H) (major product).
Quantity
6.44 mL
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.286 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1,3,4]Triazol-1-yl-benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[1,3,4]Triazol-1-yl-benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[1,3,4]Triazol-1-yl-benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[1,3,4]Triazol-1-yl-benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[1,3,4]Triazol-1-yl-benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[1,3,4]Triazol-1-yl-benzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.